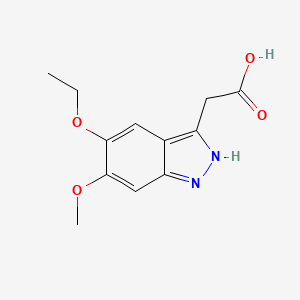
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid for oxidation and hydrazine derivatives for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include other indole derivatives.
Aplicaciones Científicas De Investigación
This compound has diverse scientific research applications. In chemistry, it serves as a precursor for synthesizing other indole derivatives. In biology, it is involved in cell physiology and the production of skatole, a compound with a strong odor . In medicine, indole derivatives have shown potential in treating various diseases, including cancer and microbial infections . Industrially, it is used in the synthesis of pharmaceuticals and other biologically active compounds.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives often bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
3-Hydroxy-7-methyl-2,3-dihydro-1H-indol-2-one can be compared with other similar compounds, such as 3-Hydroxy-3-methyl-2,3-dihydro-1H-indol-2-one and (3S)-3-hydroxy-1-methyl-2,3-dihydro-1H-indole-5,6-dione . These compounds share the indole structure but differ in their substituents and specific properties. The uniqueness of this compound lies in its specific biological activities and applications.
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
3-hydroxy-7-methyl-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9NO2/c1-5-3-2-4-6-7(5)10-9(12)8(6)11/h2-4,8,11H,1H3,(H,10,12) |
Clave InChI |
XRSAYHLEVCFMLE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C(C(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



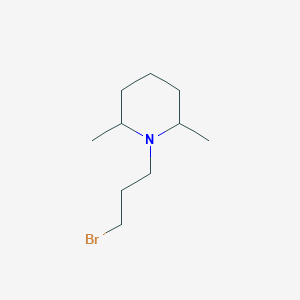



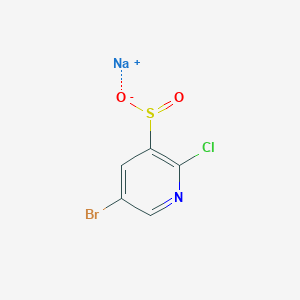
![tert-Butyl 3-(aminomethyl)-3-[3-(dimethylamino)-2-hydroxypropyl]piperidine-1-carboxylate](/img/structure/B13173387.png)
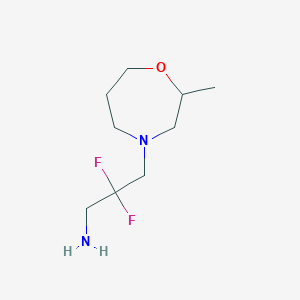
![[1-(Chloromethyl)cyclopropyl]cyclobutane](/img/structure/B13173426.png)


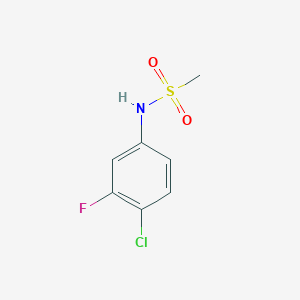
![3-{7-Oxabicyclo[2.2.1]heptan-2-yl}prop-2-ynoic acid](/img/structure/B13173445.png)
